molecular formula C18H19ClFN5 B12264244 4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile

4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile

Cat. No.: B12264244
M. Wt: 359.8 g/mol
InChI Key: GDOHVDOTQNXSTH-UHFFFAOYSA-N
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Description

4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile is a complex organic compound that features a combination of pyrimidine, piperidine, and benzonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The reaction conditions often include the use of solvents such as ethanol and dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during production .

Chemical Reactions Analysis

Types of Reactions

4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}methyl)-3-fluorobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19ClFN5

Molecular Weight

359.8 g/mol

IUPAC Name

4-[[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]methyl]-3-fluorobenzonitrile

InChI

InChI=1S/C18H19ClFN5/c1-24(18-22-10-15(19)11-23-18)16-4-6-25(7-5-16)12-14-3-2-13(9-21)8-17(14)20/h2-3,8,10-11,16H,4-7,12H2,1H3

InChI Key

GDOHVDOTQNXSTH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=C(C=C(C=C2)C#N)F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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